molecular formula C12H21N3 B15270714 N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B15270714
M. Wt: 207.32 g/mol
InChI Key: PHPIOVPZHRGZEN-UHFFFAOYSA-N
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Description

N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived amine compound characterized by a 1-methylpyrazole core substituted at the 4-position with an amino group linked to a 2-ethylcyclohexyl moiety. This structural motif places it within a broader class of bioactive pyrazole amines, which are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets such as kinases and enzymes.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(2-ethylcyclohexyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h8-10,12,14H,3-7H2,1-2H3

InChI Key

PHPIOVPZHRGZEN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-ethylcyclohexylamine with 1-methyl-1H-pyrazol-4-carboxylic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N-(2-Ethylcyclohexyl)-1-methyl-1H-pyrazol-4-amine, along with their synthesis, properties, and biological activities based on the evidence provided:

Compound Name Core Structure Key Substituents Synthesis Method Biological Target/Activity Key Findings Reference
BIIB06875 1-methyl-1H-pyrazol-4-amine Substituted 2-chloropyrimidine Pd-catalyzed coupling Bruton’s Tyrosine Kinase (BTK) Autoimmune disease therapy candidate
EGFR T790M Inhibitor 1-methyl-1H-pyrazol-4-amine Functionalized aryl halide Palladacycle-mediated coupling Epidermal Growth Factor Receptor (EGFR) Lung cancer treatment potential
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 1H-pyrazol-4-amine Cyclopropyl, pyridinyl CuBr/Cs₂CO₃-mediated coupling Undisclosed (structural focus) Melting point: 104–107°C; HRMS confirmed
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methylpropan-1-amine 1-ethylpyrazole Isobutylamine side chain Not explicitly described Undisclosed (ChemSpider ID available) Molecular weight: ~195.3 g/mol
1-Methyl-1H-pyrazol-4-amine derivatives 1-methyl-1H-pyrazol-4-amine Variable aryl/heteroaryl groups Pd-based cross-coupling PARP14, renal function modulation Improved renal function in preclinical models

Key Comparison Points

Structural Diversity and Functional Groups The target compound’s 2-ethylcyclohexyl group distinguishes it from analogs like BIIB06875 (pyrimidine substituent) and the EGFR inhibitor (aryl halide-derived side chain). The primary amine in this compound contrasts with secondary or tertiary amines in analogs (e.g., N-isobutylamine in ), which may alter hydrogen-bonding interactions with biological targets.

Synthetic Approaches Most analogs, including BIIB06875 and the EGFR inhibitor, rely on palladium-catalyzed C–N coupling, a method noted for its efficiency in constructing heterocyclic pharmacophores . The target compound likely follows a similar pathway, though specific details are absent in the evidence.

Biological Activity and Target Selectivity Pyrazole-4-amine derivatives exhibit diverse therapeutic applications: BTK inhibition (autoimmune diseases), EGFR targeting (cancer), and PARP14 modulation (inflammation) . The 2-ethylcyclohexyl group in the target compound may confer unique selectivity, though this requires empirical validation. The target compound’s larger substituent may enhance or hinder such interactions depending on steric compatibility.

Physicochemical Properties The molecular weight of this compound is estimated to exceed 250 g/mol, higher than simpler analogs like (~195 g/mol). This could impact bioavailability, as per Lipinski’s rule of five.

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